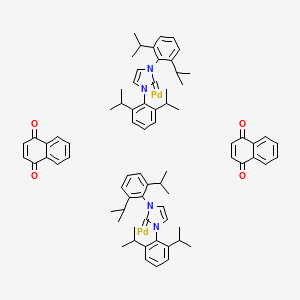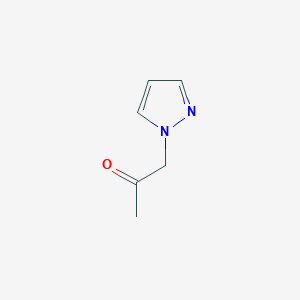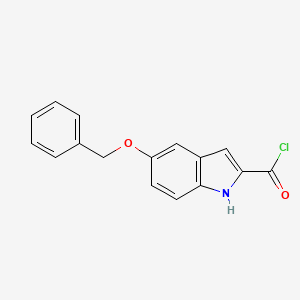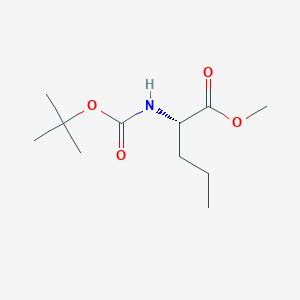
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
Descripción general
Descripción
The compound is a palladium complex with an N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene . NHCs are a type of ligand that can form stable complexes with transition metals, and they have been widely used in catalysis .
Molecular Structure Analysis
The structure of NHC-metal complexes depends on the specific metal and NHC used. In general, the NHC acts as a strong σ-donor ligand, forming a bond with the metal center .Chemical Reactions Analysis
NHC-metal complexes, such as those containing palladium, have been used as catalysts in various types of reactions, including cross-coupling reactions .Aplicaciones Científicas De Investigación
Catalysis in Organic Reactions
- The compound has been utilized in efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane, demonstrating high efficiency comparable to other systems (Lee & Nolan, 2000).
- It is also effective in catalyzing amination of aryl chlorides, showcasing general and efficient performance for a variety of aryl halides (Huang, Grasa, & Nolan, 1999).
Synthesis and Characterization
- Research on synthesizing and characterizing complexes containing this compound with silver(I), gold(I), and gold(III) has been conducted, revealing insights into the steric hindrance of the ligand and its influence (Gaillard, Bantreil, Slawin, & Nolan, 2009).
- The regioselectivity in nickel(0) catalyzed cycloadditions of carbon dioxide with diynes was explored using this compound, demonstrating high selectivity under certain conditions (Tekavec, Arif, & Louie, 2004).
Application in Metal Complexes
- Studies on iron(II) and iron(III) complexes containing this ligand have been conducted, offering insights into their structure and relevance to iron-catalyzed C–C coupling reactions (Przyojski, Arman, & Tonzetich, 2012).
- Its use in inducing reductive coupling of phosphorus tribromide and formation of a reduced phosphorus-containing dimer has also been reported (Waters, Everitt, Myers, & Goicoechea, 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer, is the palladium (Pd) atom . This compound is a type of N-heterocyclic carbene (NHC) ligand, which is known to bind to palladium and other transition metals .
Mode of Action
The compound interacts with its target through the imidazol-2-ylidene group, which donates electron density to the palladium atom . This strong σ-donation stabilizes the palladium and facilitates its interaction with other molecules . The bulky diisopropylphenyl groups on the imidazol-2-ylidene ring provide steric hindrance, which can influence the reactivity of the palladium center .
Biochemical Pathways
The compound is involved in various cross-coupling reactions, including N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and materials .
Result of Action
The compound’s action results in the formation of new carbon-carbon and carbon-heteroatom bonds . This can lead to the synthesis of a wide range of organic compounds . The exact molecular and cellular effects would depend on the specific reaction conditions and substrates used.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be air-stable , but it should be stored under inert gas to prevent decomposition . It is also soluble in methanol , which could influence its reactivity in different solvents. The compound’s reactivity can also be affected by temperature, as it has a melting point of 217 °C .
Propiedades
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H36N2.2C10H6O2.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*9-16,18-21H,1-8H3;2*1-6H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDYDCNTKFAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H84N4O4Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer | |
CAS RN |
649736-75-4 | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0)dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)










